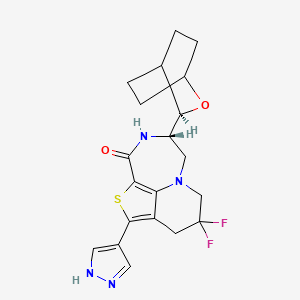![molecular formula C24H48O22 B12420541 (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)
(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol is a complex carbohydrate derivative. This compound is characterized by its multiple hydroxyl groups and its structure, which includes two hexane rings connected by an oxygen bridge. It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts and reagents. One common synthetic route includes:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to selectively protect hydroxyl groups.
Glycosylation: The protected sugar is then subjected to glycosylation reactions using glycosyl donors and acceptors in the presence of catalysts like silver triflate or boron trifluoride etherate.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using automated synthesizers and continuous flow reactors. The use of biocatalysts and enzymatic methods can also be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may include the use of thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Carbohydrates: Used as a building block in the synthesis of more complex carbohydrate structures.
Glycosylation Studies: Employed in research to understand glycosylation mechanisms and develop new glycosylation techniques.
Biology
Cell Surface Studies: Used to study cell surface carbohydrates and their roles in cell-cell interactions.
Glycoprotein Research: Important in the study of glycoproteins and their functions in biological systems.
Medicine
Drug Development:
Diagnostics: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.
Industry
Food Industry: Applications in the production of functional foods and nutraceuticals.
Biotechnology: Used in the development of biotechnological processes involving carbohydrates.
作用機序
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets. The pathways involved may include glycosylation pathways, signal transduction pathways, and metabolic pathways.
類似化合物との比較
Similar Compounds
- (2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
- (2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its ability to participate in various glycosylation reactions and form complex carbohydrate structures sets it apart from other similar compounds.
特性
分子式 |
C24H48O22 |
|---|---|
分子量 |
688.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/2C12H24O11/c2*13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h2*4-21H,1-3H2/t4-,5+,6+,7-,8-,9+,10-,11+,12-;4-,5-,6-,7-,8-,9-,10+,11-,12+/m01/s1 |
InChIキー |
RWJWQKXVEITNKS-LOMJZHBZSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


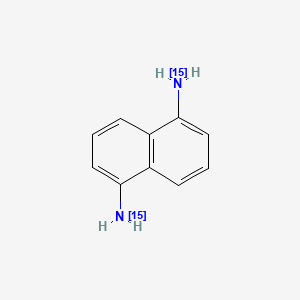
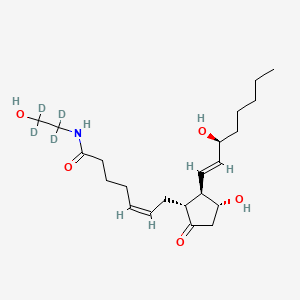
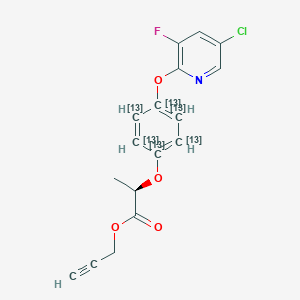
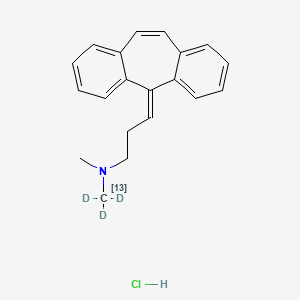
![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)

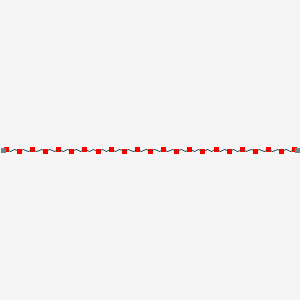
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)

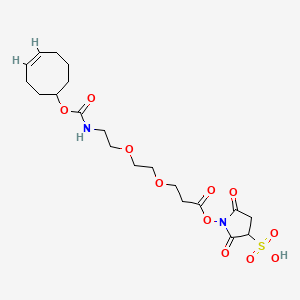
![N-[4-nitro-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)phenyl]methanesulfonamide](/img/structure/B12420524.png)

![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
